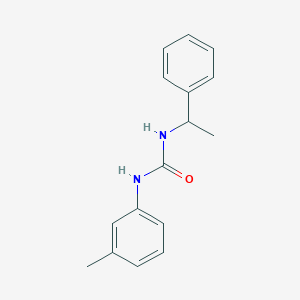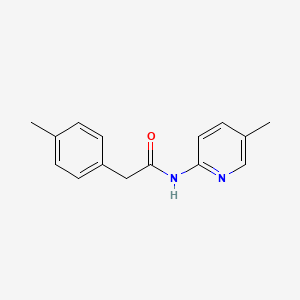![molecular formula C14H21N5O2 B5464097 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride](/img/structure/B5464097.png)
3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride, also known as OPET, is a chemical compound that has been extensively studied in the field of medicinal chemistry. OPET is a morpholine derivative that belongs to the family of piperazine compounds. It has been found to have a wide range of applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride is not fully understood. However, it has been suggested that 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride has been shown to have antitumor, antiviral, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of different experiments. Additionally, 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its biological activity.
Future Directions
There are several future directions for research on 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride. One area of interest is its potential therapeutic applications. 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride and its effects on various enzymes. This could lead to the development of new drugs that target these enzymes and improve cognitive function. Finally, more research is needed to explore the potential side effects of 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride and to determine the optimal dosage for therapeutic use.
Synthesis Methods
The synthesis of 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride can be achieved using a variety of methods. One of the most common methods involves the reaction of morpholine with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then treated with hydrochloric acid to produce 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride dihydrochloride.
Scientific Research Applications
3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Additionally, 3-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}morpholine dihydrochloride has been shown to have an inhibitory effect on various enzymes, including acetylcholinesterase and butyrylcholinesterase.
properties
IUPAC Name |
2-morpholin-3-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c20-13(10-12-11-21-9-4-15-12)18-5-7-19(8-6-18)14-16-2-1-3-17-14/h1-3,12,15H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWFNSMYXNHSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenol](/img/structure/B5464021.png)
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)


![2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
![7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline](/img/structure/B5464058.png)
![5-ethyl-3-{[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B5464062.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile](/img/structure/B5464066.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)
![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![N,N-dimethyl-7-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464098.png)
![3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5464114.png)
![2-(1H-benzimidazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5464117.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5464125.png)